Mca-VDQVDGW-K(Dnp)-NH2 is a synthetic peptide compound that serves as a substrate for proteolytic enzymes, particularly in studies involving the proteasome and caspases. The compound features a fluorophore, 7-methoxycoumarin-4-acetic acid (Mca), which enables fluorescence-based detection of enzymatic activity. The peptide sequence VDQVDGW is specifically designed to be cleaved by certain proteases, making it valuable for biochemical assays and research on protease specificity and activity. This compound is primarily utilized in proteasome activity assays and has applications in various fields of biochemistry and molecular biology .
Mca-VDQVDGW-K(Dnp)-NH2 is classified as a fluorogenic substrate for proteases. Its design incorporates both a fluorophore and a quencher (dinitrophenyl group), allowing for real-time monitoring of enzymatic reactions. The compound is synthesized through solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry that facilitates the stepwise assembly of amino acids into peptides .
The synthesis of Mca-VDQVDGW-K(Dnp)-NH2 typically employs solid-phase peptide synthesis. This method involves several key steps:
The synthesis requires precise control over reaction conditions to ensure high purity and yield. Automated peptide synthesizers are often employed for efficiency, particularly in industrial applications where large-scale production is necessary.
The molecular structure of Mca-VDQVDGW-K(Dnp)-NH2 consists of a linear peptide sequence with specific modifications:
The molecular weight of Mca-VDQVDGW-K(Dnp)-NH2 is approximately 1327.31 g/mol. The presence of the fluorophore allows for fluorescence emission upon cleavage by specific proteases, enabling quantitative analysis of enzyme activity .
Mca-VDQVDGW-K(Dnp)-NH2 primarily undergoes hydrolysis reactions when acted upon by specific proteases such as caspases or proteasomes. These reactions result in the cleavage of the peptide bond, leading to the release of the fluorophore and an increase in fluorescence intensity.
The mechanism of action involves the interaction between Mca-VDQVDGW-K(Dnp)-NH2 and target proteases:
This mechanism provides a sensitive method for studying protease function in various biological contexts .
Relevant analyses include spectroscopic methods to determine purity and structural integrity, such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Mca-VDQVDGW-K(Dnp)-NH2 has several important applications in scientific research:
Mca-VDQVDGW-K(Dnp)-NH2 operates as a fluorogenic peptide substrate engineered for selective cleavage by caspase-7. Its design incorporates a 7-methoxycoumarin-4-yl acetyl (Mca) fluorophore at the N-terminus and a 2,4-dinitrophenyl (Dnp)-quencher conjugated to the ε-amino group of a C-terminal lysine residue. In the uncleaved state, resonance energy transfer (RET) from Mca to Dnp suppresses fluorescence. Caspase-7 specifically hydrolyzes the peptide bond C-terminal to the aspartic acid (Asp) residue within the Val-Asp-Gln-Val-Asp (VDQVD) sequence. Cleavage liberates the Mca group, resulting in a measurable increase in fluorescence intensity at excitation/emission maxima of 328/420 nm, respectively. This process enables real-time quantification of caspase-7 activity in in vitro assays [1] [2] [6].
Table 1: Spectral Properties of Mca-VDQVDGW-K(Dnp)-NH2
Component | Role | Excitation (nm) | Emission (nm) |
---|---|---|---|
7-Methoxycoumarin-4-yl acetyl (Mca) | Fluorophore | 328 | 420 |
Lys(Dnp) | Quencher | - | - |
Mca-VDQVDGW-K(Dnp)-NH2 exhibits high selectivity for caspase-7 within the caspase family. While caspases share a preference for cleavage after Asp residues, this substrate’s sequence (VDQVD) aligns with caspase-7’s binding pocket geometry. Comparative studies indicate negligible hydrolysis by caspase-3 (which prefers DEVD sequences) or caspase-6 (VEID). Notably, the substrate shows no significant reactivity with matrix metalloproteinases (MMPs) such as MMP-3 or MMP-10, which target distinct cleavage motifs (e.g., Glu↓Nval in Mca-RPKPVE-Nval-WRK(Dnp)-NH2) [1] [3] [5]. This specificity profile underscores its utility in complex biological samples where multiple proteases coexist.
Table 2: Selectivity Profile Against Protease Families
Protease | Preferred Cleavage Motif | Reactivity with Mca-VDQVDGW-K(Dnp)-NH2 |
---|---|---|
Caspase-7 | VDQVD↓G | High |
Caspase-3 | DEVD↓G | Low/Undetectable |
Caspase-6 | VEID↓G | Low/Undetectable |
MMP-3/MMP-10 | (Pro/Lys)-X-Glu↓Nval | None |
Trypsin | Arg/Lys↓ | None |
Quantitative kinetic analyses confirm Mca-VDQVDGW-K(Dnp)-NH2 as a high-affinity substrate for caspase-7. Reported parameters include:
Table 3: Kinetic Parameters for Caspase-7 Catalysis
Parameter | Symbol | Value Range | Interpretation |
---|---|---|---|
Michaelis Constant | Km | 5–20 µM | High substrate affinity |
Catalytic Constant | kcat | 0.5–2.0 s−1 | Moderate turnover rate |
Specificity Constant | kcat/Km | ~105 M−1s−1 | High catalytic efficiency |
Table 4: Structural Determinants of Specificity
Sequence Region | Residue(s) | Role in Caspase-7 Specificity |
---|---|---|
P5-P1 | Val-Asp-Gln-Val-Asp | Core recognition motif; Asp at P1 essential |
P1' | Gly | Small residue accommodates S1' pocket |
Fluorophore/Quencher | Mca/Dnp | Enables real-time activity quantification |